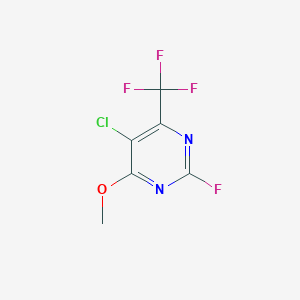

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNOIGQLJXJMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsFor example, the compound can be synthesized by reacting 5-chloro-2,4,6-trifluoropyrimidine with methanol in the presence of a base to introduce the methoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound’s unique properties make it a candidate for the development of new pesticides and herbicides.

Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative fluorine and chlorine atoms can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns, molecular weights (where available), and bioactivities:

Key Observations:

- Trifluoromethyl Position: The CF₃ group at position 6 in the target compound is critical for electron withdrawal. Analogs with CF₃ at positions 2 or 4 (e.g., 6-Amino-5-cyano-2,4-bis(trifluoromethyl)pyrimidine ) may exhibit altered reactivity due to increased electron deficiency.

- Halogen Substitution: Chlorine at position 5 (target) vs. position 4 (4-Chloro-5,6-dimethyl-2-CF₃-pyrimidine ) influences steric hindrance and nucleophilic substitution rates.

- Methoxy vs.

- Heterocyclic Modifications : Compounds with fused rings (e.g., pyridine-pyrimidine hybrids in ) introduce additional steric and electronic complexity, which may optimize target binding in medicinal applications.

Bioactivity Comparison

- Antifungal and Insecticidal Activity: Trifluoromethyl pyrimidines with amide moieties (e.g., derivatives in ) show moderate to excellent antifungal activity.

- Therapeutic Potential: Patent-protected compounds like 2-[2-methylazetidin-1-yl]-4-phenyl-6-CF₃-pyrimidine highlight the role of nitrogen-containing heterocycles (e.g., azetidinyl) in enhancing pharmacokinetic profiles, a feature absent in the target compound.

Physicochemical Properties

- Electron-Withdrawing Effects : The CF₃ group in all analogs increases electrophilicity, but its position determines reactivity. For instance, CF₃ at position 6 (target) may direct electrophilic attacks to position 2 or 3.

- Solubility: Methoxy (target) and amine groups (e.g., ) improve aqueous solubility compared to fully halogenated analogs like 6-Amino-5-cyano-2,4-bis(trifluoromethyl)pyrimidine .

Biological Activity

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine (CAS No. 84737-35-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antifungal, insecticidal, and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C₆H₃ClF₄N₂O

- Molecular Weight : 230.55 g/mol

- CAS Number : 84737-35-9

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties against various fungal pathogens.

In Vitro Antifungal Activity Results

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 | |

| Botryosphaeria dothidea | 60.48 | |

| Phomopsis sp. | 54.37 |

These results indicate that the compound is comparable to established antifungals like tebuconazole, particularly against Botrytis cinerea where it showed inhibition rates exceeding those of the control .

Insecticidal Activity

The insecticidal properties of this compound have also been explored, revealing notable efficacy against common agricultural pests.

Insecticidal Activity Test Results

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| This compound | Spodoptera frugiperda | 90.0 |

| Mythimna separata | 86.7 |

At a concentration of 500 µg/mL, the compound exhibited high mortality rates against both Spodoptera frugiperda and Mythimna separata, indicating its potential as an effective insecticide .

Anticancer Activity

The anticancer potential of this pyrimidine derivative has been evaluated against several cancer cell lines, showing promising results.

Anticancer Activity Test Results

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | PC3 (Prostate) | 5 |

| K562 (Leukemia) | 5 | |

| HeLa (Cervical) | 5 | |

| A549 (Lung) | 5 |

While these values indicate some level of cytotoxicity, they were found to be lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound involved multi-step reactions starting from ethyl trifluoroacetoacetate, yielding derivatives with varying bioactivities characterized using techniques such as NMR and HRMS .

- Mechanisms of Action : The mechanisms underlying its antifungal and anticancer activities are believed to involve disruption of cellular processes in pathogens and cancer cells, although detailed mechanisms remain to be fully elucidated.

- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via sequential halogenation and substitution reactions. For example:

Halogenation : Introduce chlorine at position 5 using POCl₃ under reflux conditions (common in pyrimidine chemistry) .

Methoxy Group Installation : Substitute a leaving group (e.g., Cl) at position 4 with sodium methoxide in anhydrous methanol .

Trifluoromethylation : Use cross-coupling reactions (e.g., Ullmann or copper-mediated) to install the CF₃ group at position 6 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Confirm purity via HPLC (>98%) and NMR (absence of residual solvents or byproducts) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., CF₃ groups cause downfield shifts ~δ 120-130 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s M+2 peak).

- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100-1200 cm⁻¹) .

Q. How can researchers safely handle and store this compound given its halogenated structure?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. Halogenated pyrimidines may release toxic fumes (e.g., HF) under acidic conditions .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of methoxy/chloro groups .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during substitution reactions at position 2 vs. 5?

- Methodological Answer :

- Electronic Effects : Position 2 (fluoro) is less reactive due to electron-withdrawing effects, while position 5 (chloro) is more susceptible to nucleophilic substitution. Use DFT calculations to map charge distribution and predict reactivity .

- Experimental Validation : Compare reaction rates under varying conditions (e.g., polar aprotic solvents like DMF vs. THF) and monitor intermediates via LC-MS .

Q. How can this compound serve as a precursor for antitumor agents, and what in vitro assays validate its activity?

- Methodological Answer :

- Derivatization : Replace the methoxy group with amino or aryl groups via Buchwald-Hartwig coupling to enhance bioactivity .

- Assays :

- Kinase Inhibition : Screen against EGFR or VEGFR kinases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs like 5-fluorouracil .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene) to optimize yields .

Q. How do crystallographic data inform the compound’s stability and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-F vs. C-Cl distances) to assess steric/electronic effects. Compare with analogs (e.g., 5-fluoro derivatives) to identify trends .

- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., F⋯H interactions) and π-stacking to explain packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for trifluoromethylation reactions?

- Methodological Answer :

- Variable Factors : Catalyst loading (e.g., CuI vs. Pd(OAc)₂), solvent polarity, and temperature. Systematically vary parameters via Design of Experiments (DoE) .

- Byproduct Identification : Use GC-MS or MALDI-TOF to detect side products (e.g., dehalogenated species) and adjust conditions accordingly .

Methodological Resources

- Synthesis Protocols : Refer to PubChem (CID 2736626) and CAS Common Chemistry (CC-BY-NC 4.0) for validated routes .

- Safety Guidelines : Follow Thermo Scientific’s handling protocols for halogenated pyrimidines .

- Computational Tools : Use Gaussian or ORCA for DFT/MD simulations linked to experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.